molecular formula C15H14O4 B563808 4-Benzyloxy-3-hydroxyphenylacetic acid CAS No. 28988-68-3

4-Benzyloxy-3-hydroxyphenylacetic acid

Cat. No.: B563808
CAS No.: 28988-68-3
M. Wt: 258.273
InChI Key: CLBBKCKVVIGYBT-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-hydroxyphenylacetic acid is a methylated form of benzoic acidThis compound has a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol . It is used in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-3-hydroxyphenylacetic acid can be synthesized from benzaldehyde and acetic anhydride . The reaction involves the methylation of benzoic acid, followed by the introduction of a benzyloxy group. The specific reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-hydroxyphenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

4-Benzyloxy-3-hydroxyphenylacetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: This compound is structurally similar but lacks the benzyloxy group.

    3-Hydroxyphenylacetic acid: Similar to 4-Benzyloxy-3-hydroxyphenylacetic acid but with different substitution patterns on the aromatic ring.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a benzyloxy group on the aromatic ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(3-hydroxy-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBBKCKVVIGYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652467
Record name [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28988-68-3
Record name [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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